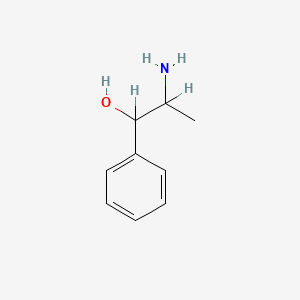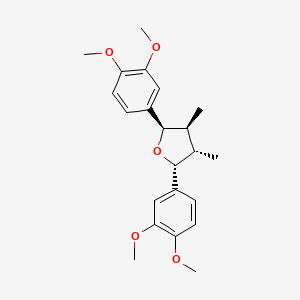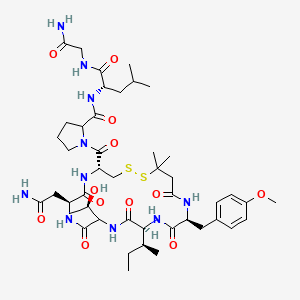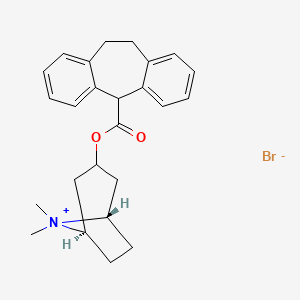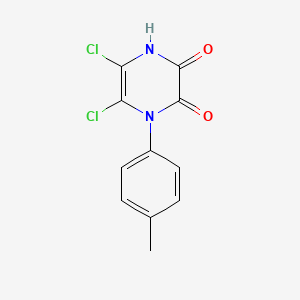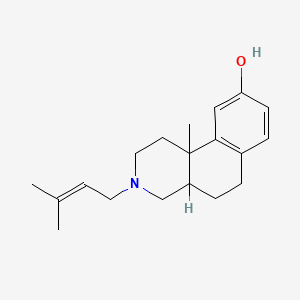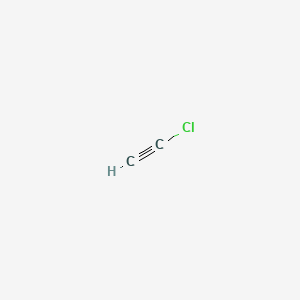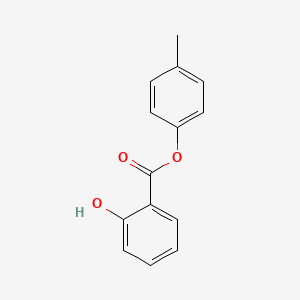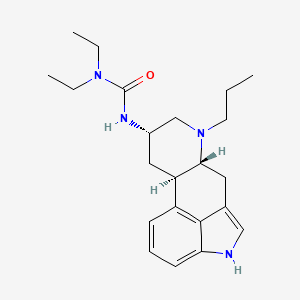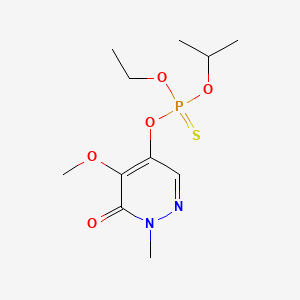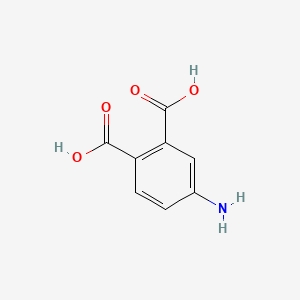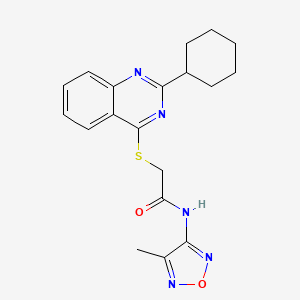![molecular formula C9H14N4O4 B1206046 5-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide CAS No. 37642-56-1](/img/structure/B1206046.png)
5-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide is a complex organic compound that belongs to the class of nucleosides It is characterized by the presence of an amino group, a deoxypentofuranosyl sugar moiety, and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the glycosylation of an imidazole derivative with a protected deoxypentofuranose, followed by deprotection and functional group modifications. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield different imidazoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include nitroimidazoles, imidazoline derivatives, and various substituted imidazoles, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its role in nucleic acid metabolism and potential as a biochemical probe.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. It can inhibit or modulate the activity of these enzymes, thereby affecting cellular processes. The pathways involved may include the inhibition of DNA or RNA polymerases, leading to the disruption of nucleic acid replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-1-(2-deoxypentofuranosyl)-2,4(1H,3H)-pyrimidinedione
- 5-Amino-1-(2-deoxypentofuranosyl)-1H-imidazole-4-carboxamide
Uniqueness
5-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide is unique due to its specific structural features, such as the combination of an amino group, a deoxypentofuranosyl sugar, and an imidazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
37642-56-1 |
|---|---|
Formule moléculaire |
C9H14N4O4 |
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
5-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide |
InChI |
InChI=1S/C9H14N4O4/c10-8-7(9(11)16)12-3-13(8)6-1-4(15)5(2-14)17-6/h3-6,14-15H,1-2,10H2,(H2,11,16) |
Clé InChI |
FAIMMUNCNPFRPL-UHFFFAOYSA-N |
SMILES |
C1C(C(OC1N2C=NC(=C2N)C(=O)N)CO)O |
SMILES canonique |
C1C(C(OC1N2C=NC(=C2N)C(=O)N)CO)O |
Synonymes |
5-amino-1-(2'-deoxy-beta-D-ribofuranosyl)imidazole-4-carboxamide dZ nucleoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


